N-(4-aminocyclohexyl)cyclopropanesulfonamide
Overview
Description
N-(4-aminocyclohexyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring attached to a sulfonic acid group and an amide group linked to a 4-aminocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)cyclopropanesulfonamide typically involves the following steps:
Hydrogenation of p-acetamidophenol: This step produces a mixture of trans-4-aminocyclohexanol and cis-4-aminocyclohexanol with a trans/cis ratio of at least 1:1.
Separation of trans-4-aminocyclohexanol: The mixture is treated with potassium hydroxide or sodium hydroxide to lower the freezing point of the solution, followed by cooling to crystallize the trans isomer.
Formation of the sulfonic acid group: The trans-4-aminocyclohexanol is then reacted with a sulfonating agent to introduce the sulfonic acid group.
Amidation: Finally, the sulfonic acid derivative is reacted with an appropriate amine to form the amide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced separation techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-aminocyclohexyl)cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Industry: The compound may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
trans-4-Aminocyclohexanol: A related compound that serves as a precursor in the synthesis of N-(4-aminocyclohexyl)cyclopropanesulfonamide.
cis-4-Aminocyclohexanol: Another isomer that can be separated during the synthesis process.
4-Aminocyclohexanone: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a sulfonic acid group, which impart distinct chemical and physical properties. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)cyclopropanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h7-9,11H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAQWNJNJNSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NS(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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